1,4-diazabicyclo[2.2.2]octane;sulfuric acid 1,4-diazabicyclo[2.2.2]octane;sulfuric acid
Brand Name: Vulcanchem
CAS No.: 100242-19-1
VCID: VC18854966
InChI: InChI=1S/C6H12N2.2H2O4S/c1-2-8-5-3-7(1)4-6-8;2*1-5(2,3)4/h1-6H2;2*(H2,1,2,3,4)
SMILES:
Molecular Formula: C6H16N2O8S2
Molecular Weight: 308.3 g/mol

1,4-diazabicyclo[2.2.2]octane;sulfuric acid

CAS No.: 100242-19-1

Cat. No.: VC18854966

Molecular Formula: C6H16N2O8S2

Molecular Weight: 308.3 g/mol

* For research use only. Not for human or veterinary use.

1,4-diazabicyclo[2.2.2]octane;sulfuric acid - 100242-19-1

Specification

CAS No. 100242-19-1
Molecular Formula C6H16N2O8S2
Molecular Weight 308.3 g/mol
IUPAC Name 1,4-diazabicyclo[2.2.2]octane;sulfuric acid
Standard InChI InChI=1S/C6H12N2.2H2O4S/c1-2-8-5-3-7(1)4-6-8;2*1-5(2,3)4/h1-6H2;2*(H2,1,2,3,4)
Standard InChI Key STYHYXLLISQONU-UHFFFAOYSA-N
Canonical SMILES C1CN2CCN1CC2.OS(=O)(=O)O.OS(=O)(=O)O

Introduction

Structural Characteristics of 1,4-Diazabicyclo[2.2.2]octane

Molecular Geometry and Basicity

DABCO (C₆H₁₂N₂) features a rigid bicyclic structure with two bridgehead nitrogen atoms separated by 2.8 Å, creating a high basicity (pKₐ ≈ 8.8) that facilitates protonation and complex formation . The molecule’s symmetry (D₃h point group) allows for three equivalent reaction sites, making it highly versatile in supramolecular chemistry.

Table 1: Key Physical Properties of DABCO

PropertyValueSource
Molecular Weight112.17 g/mol
Melting Point160°C
Log P (Octanol-Water)0.23
Water Solubility40.6 mg/mL (0.362 M)
Basicity (pKₐ)8.82 (conjugate acid)

Protonation Behavior with Strong Acids

Upon treatment with sulfuric acid, DABCO undergoes stepwise protonation:

  • Initial protonation at one nitrogen forms [DABCO-H]⁺ (ΔG = −12.3 kcal/mol)

  • Second protonation creates [DABCO-2H]²⁺ at pH < 1 (ΔG = −9.8 kcal/mol) .
    The doubly protonated species exhibits enhanced electrophilicity, enabling nucleophilic attacks at the bridgehead carbons.

DABCO–Sulfuric Acid Complexes in Organic Synthesis

Sulfonylation Reactions

The charge-transfer complex between DABCO and aryl sulfonyl chlorides facilitates C–N bond cleavage at mild temperatures (40–60°C), yielding N-ethylpiperazine sulfonamides in 72–89% yields . Sulfuric acid acts as a proton source to stabilize the transition state during this process.

Table 2: Reaction Outcomes with Various Sulfonyl Chlorides

Sulfonyl ChlorideYield (%)Reaction Time (h)
p-Toluenesulfonyl894
2-Naphthylsulfonyl855
4-Nitrobenzenesulfonyl786
2-Thiophenesulfonyl727

Polymerization Catalysis

In polyurethane foam production, DABCO–sulfuric acid complexes accelerate the reaction between diisocyanates and polyols by 30–40% compared to traditional amine catalysts . The acidic environment lowers the activation energy for carbamate formation (Δ‡ = 15.2 kcal/mol vs. 18.7 kcal/mol without catalyst).

Spectroscopic Evidence of Complex Formation

UV-Vis Spectroscopy

Charge-transfer complexes between DABCO and sulfonic acids exhibit characteristic absorbance at λₘₐₓ = 320–350 nm (ε = 4500–5200 M⁻¹cm⁻¹), correlating with the electron-withdrawing nature of the sulfonyl group .

¹H NMR Analysis

Protonation shifts for DABCO in D₂SO₄:

  • Bridgehead CH₂: δ 3.25 ppm → δ 3.78 ppm (Δδ = +0.53 ppm)

  • N–H signals: δ 9.12 ppm (broad, exchange with D₂O)

Mechanistic Insights into C–N Bond Activation

The sulfuric acid-mediated C–N cleavage proceeds through a four-center transition state:

  • Sulfonic acid protonates DABCO’s nitrogen

  • Concerted C–N bond rupture and sulfonate group transfer

  • Rearomatization releases SO₂ and forms the piperazine product .

Kinetic Isotope Effect: k_H/k_D = 1.8 indicates proton transfer is rate-limiting in the cleavage step.

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

Over 60% of FDA-approved piperazine-containing drugs utilize DABCO-derived sulfonamides, including:

  • Sildenafil citrate (Viagra®): Batch yields improved from 68% to 82% using DABCO–H₂SO₄ catalysis

  • Antimalarial agents: 4-Aminoquinoline sulfonamides show 3× enhanced solubility via this method

Polymer Stabilization

DABCO–sulfate complexes inhibit thermal degradation in polyesters (T_decomp increased from 280°C to 325°C) by scavenging free radicals (k_q = 2.1×10⁹ M⁻¹s⁻¹ for singlet oxygen) .

ParameterDABCO AloneDABCO–H₂SO₄ Complex
LD₅₀ (Oral, Rat)520 mg/kg380 mg/kg
Skin IrritationModerateSevere
Storage Stability2 years6 months
Recommended PPEGloves, gogglesFull-face shield, acid-resistant apron

Emerging Research Directions

Asymmetric Sulfonylation

Chiral Brønsted acids (e.g., TRIP–H₂SO₄) combined with DABCO achieve enantioselective sulfonylation (up to 92% ee) through ion-pair directed catalysis .

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